molecular formula C12H15NO2 B3098692 4-Benzyl-[1,4]oxazepan-6-one CAS No. 1341038-00-3

4-Benzyl-[1,4]oxazepan-6-one

Cat. No. B3098692
CAS RN: 1341038-00-3
M. Wt: 205.25 g/mol
InChI Key: ZFLVJQUUVXETJF-UHFFFAOYSA-N
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Description

4-Benzyl-[1,4]oxazepan-6-one is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 . The compound is typically stored in a dry environment at temperatures between 2-8°C . It is available in a solid or semi-solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO2/c14-12-9-13 (6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid or semi-solid compound . It is stored in a dry environment at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and chemical properties of 4-Benzyl-[1,4]oxazepan-6-one derivatives. A notable study by Abood (2010) discussed the synthesis of new 1,3-oxazepine compounds from new imines, indicating the potential for these derivatives to serve as antibiotics due to their biological activities. This study suggests that this compound and its derivatives could have significant applications in developing new antibiotic compounds (Abood, 2010).

Biological Activity

Further research into the biological activity of this compound related compounds revealed their potential in various biomedical applications. Kim, Lee, and Kim (2002) outlined the importance of seven-membered heterocycles, which include aryl-annelated [1,4]diazepine and [1,4]oxazepine moieties, in psychoactive pharmaceuticals. They highlighted 6-Benzylidene-oxazepane-5,7-dione as a valuable chiral intermediate for the synthesis of bioactive compounds, suggesting the broader relevance of this compound structures in medicinal chemistry (Kim, Lee, & Kim, 2002).

Material Science Applications

Wang and Hadjichristidis (2020) explored the organocatalytic ring-opening polymerization of N-acylated-1,4-oxazepan-7-ones towards well-defined Poly(ester amide)s. This study presents this compound derivatives as potential precursors for biodegradable polymers, offering an alternative to traditional polymeric materials with potential applications in biomedical and environmental fields (Wang & Hadjichristidis, 2020).

Liquid Crystal Technology

Yeap, Mohammad, and Osman (2012) discussed the synthesis and anisotropic properties of novel asymmetric diones fused with 1,3-oxazepine and oxazepane rings. Their work contributes to the development of materials with specific mesomorphic behaviors, indicating the potential application of this compound derivatives in the creation of new liquid crystal displays (LCDs) and other optical devices (Yeap, Mohammad, & Osman, 2012).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-benzyl-1,4-oxazepan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12-9-13(6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLVJQUUVXETJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)CN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyl-[1,4]oxazepan-6-one
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Reactant of Route 6
4-Benzyl-[1,4]oxazepan-6-one

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